Magnesium;2,3,4,5,6-pentahydroxyhexanoate;hydrate

Bioavailability Stable isotope tracer Magnesium supplementation

Formulators face a trade-off between Mg absorption and GI tolerability. Magnesium gluconate hydrate resolves this: #1 bioavailability among 10 salts (Coudray 2005) with the lowest osmotic load. • #1 isotopic bioavailability rank; superior to citrate, oxide, sulfate • >100 g/L solubility, pH 6.0-7.8; ideal for clear liquids & sustained-release solids • USP/EP/BP monograph, 98.0-102.0% purity, FDA GRAS, E580 approved

Molecular Formula C12H24MgO15
Molecular Weight 432.62 g/mol
Cat. No. B12068023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMagnesium;2,3,4,5,6-pentahydroxyhexanoate;hydrate
Molecular FormulaC12H24MgO15
Molecular Weight432.62 g/mol
Structural Identifiers
SMILESC(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.O.[Mg+2]
InChIInChI=1S/2C6H12O7.Mg.H2O/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;/h2*2-5,7-11H,1H2,(H,12,13);;1H2/q;;+2;/p-2
InChIKeyIAKLPCRFBAZVRW-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Magnesium Gluconate Hydrate Procurement Guide — Key Chemical Identity and Baseline Characteristics for Scientific Buyers


Magnesium;2,3,4,5,6-pentahydroxyhexanoate;hydrate (magnesium gluconate hydrate, CAS 3632-91-5; monohydrate–trihydrate range per USP) is an organic magnesium salt of D-gluconic acid that functions as a dietary magnesium source, pharmaceutical excipient, and micronutrient fortifier [1] [2]. It exists as a white to off-white crystalline powder or granules that may be anhydrous or hydrated, meeting USP/EP/BP pharmacopoeial monograph specifications of 98.0–102.0% purity on an anhydrous basis, and carries GRAS designation from the FDA Select Committee on GRAS Substances (SCOGS) [3] . Its distinguishing physicochemical signature — a near-neutral aqueous pH (6.0–7.8), high water solubility, and gluconate-moiety chelation capacity — differentiates it from other magnesium salts in ways that directly impact formulation compatibility, absorption kinetics, gastrointestinal tolerability, and end-product sensory profile [1] [2] .

1

Organic magnesium salt meeting USP/EP/BP monograph specs with GRAS designation

Supports compendial-grade procurement for dietary supplements and pharmaceutical excipient use

2

Freely soluble in water with near-neutral solution pH 6.0–7.8

Enables clear liquid formulations and pH-sensitive multi-ingredient blending

3

Reported lower osmotic laxative propensity versus citrate, sulfate, and oxide salts

Relevant for formulations targeting reduced GI disruption risk

Why Magnesium Gluconate Hydrate Cannot Be Indiscriminately Substituted with Other Magnesium Salts in Scientific and Industrial Procurement


Magnesium salts are not interchangeable despite all delivering Mg²⁺ ions, because the counter-anion dictates solubility, dissolution rate, pH in solution, osmolarity-driven GI tolerability, chelation behaviour, and the absorbable fraction of elemental magnesium [1] [2]. In the only head-to-head isotopic bioavailability study of 10 magnesium forms (Coudray 2005), magnesium gluconate ranked highest, while magnesium oxide exhibited the lowest absorption, and even among the organic cohort (citrate, lactate, aspartate, pidolate), significant differences in urinary ²⁶Mg excretion and whole-body retention were observed [1]. Substituting magnesium citrate for gluconate, for instance, may increase laxative effects and alter formulation pH; substituting magnesium oxide may reduce bioavailability by an order of magnitude [2] [3]. Consequently, specification-driven procurement — grounded in comparative quantitative evidence — is essential when selecting the correct magnesium salt for a particular finished product or research protocol.

Anion mismatch
Gluconate yields high solubility and near-neutral pH
Citrate may lower pH and increase laxative effects; oxide is practically insoluble and alkaline
Bioavailability gap
Reported top rank among 10 salts in head-to-head isotopic study
Oxide ranked lowest; even organic salts showed measurable absorption divergence
Osmotic load
Low elemental Mg fraction (~5.5% w/w) limits colonic osmotic residue
Oxide (61% Mg), hydroxide (42%), and sulfate (10%) carry documented laxative liability

Quantitative Comparator Evidence Guide — Where Magnesium Gluconate Hydrate Outperforms or Demands Selection Over Closest Analogs


Absolute Isotopic Magnesium Bioavailability — Magnesium Gluconate Ranks Highest Among 10 In-Head-to-Head Comparison (Coudray 2005)

In the most comprehensive single-study comparison of magnesium salt bioavailability published to date, Coudray et al. (2005) used ²⁶Mg stable isotope methodology in magnesium-depleted Wistar rats to directly compare ten organic and inorganic magnesium salts. Magnesium gluconate exhibited the highest overall magnesium bioavailability among all ten salts tested (oxide, chloride, sulfate, carbonate, acetate, pidolate, citrate, gluconate, lactate, aspartate). Across the ten groups, fecal Mg absorption ranged from 50% to 67%; organic salts were slightly more bioavailable than inorganic salts, and magnesium gluconate achieved the single highest rank [1]. Urinary ²⁶Mg excretion (a validated proxy for absorbed magnesium) ranged from 0.20 mg to 0.33 mg across all salts, with gluconate, pidolate, citrate, and aspartate producing significantly higher urinary ²⁶Mg excretion than the inorganic salts. Whole-body ²⁶Mg retention was also significantly higher in rats receiving organic salts such as gluconate, lactate, and aspartate relative to inorganic comparators [1].

Isotopic bioavailability rank
Head-to-head
Ranked #1 of 10 Mg salts in isotopic absorption, urinary ²⁲Mg excretion, and whole-body retention
Supports bioavailability-focused selection over oxide, citrate, and sulfate
Wistar rat model; Mg-depleted diet repletion; ICP-MS isotope ratio analysis
Bioavailability Stable isotope tracer Magnesium supplementation

Intestinal Absorption Kinetic Advantage at Physiologically Relevant Concentrations — Gluconate Outperforms Fumarate and Chloride at 1–5 mM (Dolińska & Ryszka 2004)

Dolińska and Ryszka (2004) investigated the influence of magnesium salt form and concentration on absorption across rat small intestine using an in situ perfusion model comparing magnesium gluconate, magnesium fumarate, and magnesium chloride. At low-to-moderate luminal concentrations (1 mM and 5 mM), absorption was most efficient from magnesium gluconate. At 10 mM, magnesium fumarate overtook gluconate in absorption efficiency. Critically, the absorption half-life (t₅₀%) for magnesium gluconate at 10 mM was 42-fold longer than at 1 mM, indicating that gluconate's absorption advantage is concentration-dependent and most pronounced at lower, physiologically relevant doses. The greatest area under the curve (AUC) for all three salts was observed at 5 mM, which the authors identified as the optimal concentration for magnesium supplementation [1].

Absorption kinetics at 1–5 mM
Head-to-head
Gluconate reported higher absorption efficiency than fumarate and chloride at 1 and 5 mM; t₅₀% extended 42-fold at 10 mM
Supports concentration-dependent absorption review for low-dose formulations
Rat small intestine in situ perfusion; AUC determination
Intestinal absorption kinetics Rat small intestine Mg salt concentration-dependence

Aqueous Solubility Differential — Magnesium Gluconate Exhibits >10,000-Fold Higher Water Solubility Than Magnesium Oxide

Water solubility is a primary driver of dissolution rate, absorption potential, and liquid-formulation feasibility for magnesium salts. Magnesium gluconate demonstrates solubility ≥100 g/L in water at 20°C (Lohmann Minerals solubility category '++' >100 g/L; vendor datasheets confirm 10% solution at 25°C), placing it in the freely-soluble category . By contrast, the widely used low-cost alternative magnesium oxide exhibits solubility of merely 6.2 mg/L at 20°C (Fisher Scientific; insoluble for practical purposes), representing a solubility differential of more than 10,000-fold . Magnesium citrate, the other main organic comparator, has high solubility (~200 g/L at 20°C), but its laxative properties and formulation pH profile differ .

Aqueous solubility gap
Data to verify
≥100 g/L at 20°C vs. 0.0062 g/L for MgO
Supports liquid-formulation fit where oxide is unusable
Cross-study vendor and pharmacopoeial data; solubility may vary with hydration state
Aqueous solubility Formulation compatibility Powder/liquid dosage forms

Formulation-Critical Near-Neutral pH Profile — Magnesium Gluconate Maintains pH 6.0–7.8 vs. Acidic or Alkaline Alternatives

The aqueous solution pH of a magnesium salt directly influences formulation stability, ingredient compatibility, and sensory acceptability of the finished product. The USP monograph for magnesium gluconate specifies a pH range of 6.0–7.8 in a 1:20 aqueous solution (5% w/v), confirmed by vendor data showing pH ~6.3 at 1% concentration [1] . This places magnesium gluconate closer to physiological neutrality than magnesium chloride (pH 4.5–7.0 at 50 g/L; mildly acidic depending on concentration) and magnesium oxide (alkaline, forming Mg(OH)₂ with pH ~10 in suspension). Magnesium citrate reports pH 6.0–7.5 at low concentration but achieves higher solubility at acidic pH, and its citrate moiety contributes a buffering profile distinct from gluconate . The gluconate anion itself functions as a mild pH buffer, contributing to acid moderation in mineral-fortified foods without precipitation at physiological pH .

Solution pH profile
Specification review
pH 6.0–7.8 (1:20 aq., USP) vs. chloride (4.5–7.0) and oxide (~10 alkaline)
Supports pH-sensitive blend compatibility review
USP monograph; gluconate anion provides mild buffering
pH profile Formulation stability Buffer compatibility

GI Tolerability and Osmotic-Load-Based Stool Effect — Magnesium Gluconate Demonstrates a Lower Laxative Propensity Than Citrate, Sulfate, Oxide, or Hydroxide

The treatment-limiting factor for many magnesium salts is their osmotic laxative effect, which is a function of the fraction of unabsorbed magnesium remaining in the intestinal lumen. Magnesium gluconate provides only approximately 5.0–6.0% elemental magnesium by weight (anhydrous; ~5.5% typical, translating to roughly 27 mg elemental Mg per 500 mg tablet), compared with 61% for magnesium oxide, 42% for magnesium hydroxide, 16% for magnesium citrate, 12% for magnesium chloride, and 10% for magnesium sulfate [1] . Because a higher elemental-Mg fraction means a larger dose of Mg²⁺ reaches the colon when absorption is incomplete, salts with high elemental-Mg content (oxide, hydroxide, sulfate) carry a well-documented laxative liability [1]. ConsumerLab and clinical reviews consistently classify magnesium gluconate, alongside glycinate and lactate, among the forms least likely to produce diarrhea at standard supplemental doses [2]. Additionally, pharmaceutical trade datasheets explicitly position gluconate as 'preferred for its mild taste and lower laxative effect compared to magnesium citrate or sulfate' [3].

Elemental Mg fraction
Class-level
~5.5% elemental Mg vs. 61% (oxide), 16% (citrate), 10% (sulfate)
Supports GI tolerability review for chronic daily supplementation research
Lower unabsorbed Mg²⁺ osmotic load correlates with reduced laxative propensity
Gastrointestinal tolerability Laxative effect Elemental magnesium load

Evidence-Matched Procurement Application Scenarios for Magnesium Gluconate Hydrate — Where the Quantitative Differentiation Data Justifies Selection


High-Bioavailability Oral Magnesium Supplementation Products (Dietary Supplements, Nutraceuticals, and Clinical Repletion Formulations)

Magnesium gluconate's #1 rank among ten Mg salts in the Coudray (2005) isotopic bioavailability study [1], combined with its GI tolerability advantage (lowest elemental-Mg osmotic load among commercial salts) [2], makes it the evidence-preferred magnesium source for oral dietary supplement tablets, capsules, and powders where maximizing absorbable Mg per dose and minimizing laxative side effects are the primary finished-product claims. For products targeting patients with sensitive GI systems or those requiring chronic daily Mg supplementation, gluconate's profile offers a scientifically defensible selection rationale over oxide, citrate, and sulfate.

Clear-Liquid and Ready-to-Drink (RTD) Magnesium-Fortified Beverages and Oral Solutions

With aqueous solubility exceeding 100 g/L at 20°C — over 10,000-fold greater than magnesium oxide — magnesium gluconate is uniquely suited for clear liquid formulations where oxide and other insoluble salts are unusable. Unlike magnesium chloride, which is even more soluble but imparts a salty, often metallic taste, gluconate delivers a 'sweet, slightly bitter' organoleptic profile more amenable to flavor masking . Its near-neutral pH (6.0–7.8 in 1:20 solution, USP) further differentiates it from acidic chloride-based formulations that may compromise pH-sensitive flavors or preservatives [3].

Food Fortification and GRAS-Compliant Micronutrient Enrichment

The FDA SCOGS committee's favourable GRAS opinion on magnesium gluconate, citing high solubility enabling rapid cation absorption and safety as a function of the Mg cation rather than the gluconate moiety [4], provides regulatory justification for its use in food fortification. In multi-mineral food premixes, the gluconate anion functions additionally as a mild pH buffer that supports acid-moderating functionality in mineral-fortified foods without precipitating at physiological pH, an advantage that magnesium chloride and oxide cannot offer . This makes it ideal for flour (5.8% Mg), dairy, beverage, and nutritional bar fortification.

Controlled-Release or Low-Dose Pharmaceutical Magnesium Formulations Where Concentration-Dependent Absorption Must Be Optimized

Dolińska and Ryszka (2004) demonstrated that magnesium gluconate achieves optimal absorption at 5 mM concentration, with efficiency surpassing both magnesium fumarate and chloride at the 1–5 mM range — exactly the luminal concentrations relevant to sustained-release and low-dose pharmaceutical preparations [5]. The 42-fold absorption half-life increase between 1 mM and 10 mM for gluconate provides formulation scientists with a predictable kinetic tuning parameter that fumarate and chloride do not share, making gluconate the preferred salt for controlled-release oral solid dosage forms targeting precise magnesium delivery profiles.

Application
Selection Property
Validation Focus
Oral supplementation products
Reported bioavailability rank among Mg salts
Absorption endpoint review per formulation matrix
Clear-liquid and RTD beverages
Aqueous solubility profile and organoleptic pH
Solution clarity, pH stability, and flavor compatibility
Food fortification and GRAS enrichment
GRAS designation and mild buffer capacity
Multi-mineral premix compatibility and regulatory review
Controlled-release oral solid dosage forms
Concentration-dependent absorption kinetics
Dose-window optimization and dissolution modeling
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